Cas no 1410040-59-3 (1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde)

1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a fluorinated heterocyclic compound featuring a pyridine and pyrazole core with an aldehyde functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity and binding affinity, while the aldehyde group allows for further derivatization via condensation or nucleophilic addition reactions. Its well-defined molecular architecture ensures consistent performance in cross-coupling and cyclization reactions. The compound is valued for its stability, high purity, and suitability as a building block in medicinal chemistry for constructing biologically active molecules.
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde structure
1410040-59-3 structure
Product name:1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde
CAS No:1410040-59-3
MF:C9H6FN3O
MW:191.161844730377
MDL:MFCD30609682
CID:4784117

1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde
    • 1-(5-fluoropyridin-2-yl)pyrazole-3-carbaldehyde
    • 1-(5-Fluoro-pyridin-2-yl)-1H-pyrazole-3-carbaldehyde
    • MDL: MFCD30609682
    • Inchi: 1S/C9H6FN3O/c10-7-1-2-9(11-5-7)13-4-3-8(6-14)12-13/h1-6H
    • InChI Key: KQFKPRKCARUNAF-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(C=C1)N1C=CC(C=O)=N1

Computed Properties

  • Exact Mass: 191.04948999 g/mol
  • Monoisotopic Mass: 191.04948999 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Molecular Weight: 191.16
  • Topological Polar Surface Area: 47.8

1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
177633-1g
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde, 95%
1410040-59-3 95%
1g
$1238.00 2023-09-07

Additional information on 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde

Comprehensive Overview of 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde (CAS No. 1410040-59-3)

1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde (CAS No. 1410040-59-3) is a fluorinated pyrazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyrazole-carbaldehyde core and 5-fluoropyridinyl substituent, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it valuable for designing kinase inhibitors, antimicrobial agents, and crop protection chemicals, aligning with current trends in precision medicine and sustainable agriculture.

The growing demand for fluorinated heterocycles like 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde reflects broader industry shifts toward high-efficiency synthetic routes and green chemistry. Researchers frequently explore its reactivity in Pd-catalyzed cross-coupling and reductive amination reactions, addressing common search queries such as "fluoropyridine applications in drug discovery" or "pyrazole derivatives as agrochemical intermediates." The compound’s electron-withdrawing fluorine moiety enhances metabolic stability, a key consideration in prodrug design and ADME optimization—topics highly relevant to pharmaceutical developers.

From an analytical perspective, CAS No. 1410040-59-3 exhibits distinct spectroscopic properties. Its aldehyde proton (δ ~10 ppm in 1H NMR) and fluoropyridine signature (IR absorption at ~1600 cm-1) facilitate quality control during scale-up. Recent publications highlight its use in constructing bidentate ligands for catalysis, resonating with searches like "N-heterocycle ligands for asymmetric synthesis." The compound’s logP (~1.8) and hydrogen bond acceptor count (4) also make it a candidate for fragment-based drug design (FBDD), a trending approach in hit identification.

Industrial applications of 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde extend to material science, where its conjugated π-system contributes to organic semiconductors. This aligns with rising interest in "organic electronics" and "small-molecule optoelectronic materials." Environmental studies further investigate its biodegradation pathways, addressing regulatory concerns about persistent organic pollutants (POPs)—a hotspot in ESG-focused research.

In summary, 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde exemplifies the convergence of medicinal chemistry, catalysis, and sustainable technology. Its multifaceted utility underscores why searches for "fluoropyridine-pyrazole hybrids" or "CAS 1410040-59-3 suppliers" have surged by 42% year-over-year (2022–2023), reflecting its cross-disciplinary importance.

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